5-Bromo-4-methyl-2-propan-2-ylpyrimidine
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Overview
Description
5-Bromo-4-methyl-2-propan-2-ylpyrimidine is a chemical compound with the molecular formula C8H11BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine and methyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-propan-2-ylpyrimidine typically involves the bromination of 4-methyl-2-propan-2-ylpyrimidine. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-propan-2-ylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Dichloromethane, ethanol, or other organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-4-methyl-2-propan-2-ylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-propan-2-ylpyrimidine involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The compound’s structure allows it to participate in various pathways, leading to the formation of diverse products .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-isopropyl-4-methylpyrimidine
- 4-Methyl-2-propan-2-ylpyrimidine
- 5-Bromo-4-methylpyrimidine
Uniqueness
5-Bromo-4-methyl-2-propan-2-ylpyrimidine is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and versatility in synthetic applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
5-bromo-4-methyl-2-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-5(2)8-10-4-7(9)6(3)11-8/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPGZPIBBBFQBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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